2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1876293-77-4
VCID: VC3172284
InChI: InChI=1S/C10H15N3O2/c1-10(2,3)7-4-8(13-6-12-7)11-5-9(14)15/h4,6H,5H2,1-3H3,(H,14,15)(H,11,12,13)
SMILES: CC(C)(C)C1=CC(=NC=N1)NCC(=O)O
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid

CAS No.: 1876293-77-4

Cat. No.: VC3172284

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid - 1876293-77-4

Specification

CAS No. 1876293-77-4
Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
IUPAC Name 2-[(6-tert-butylpyrimidin-4-yl)amino]acetic acid
Standard InChI InChI=1S/C10H15N3O2/c1-10(2,3)7-4-8(13-6-12-7)11-5-9(14)15/h4,6H,5H2,1-3H3,(H,14,15)(H,11,12,13)
Standard InChI Key WSNVKWRVPFYVGY-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=NC=N1)NCC(=O)O
Canonical SMILES CC(C)(C)C1=CC(=NC=N1)NCC(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid features a pyrimidine core with a tert-butyl substituent at the 6-position and an aminoacetic acid (glycine) moiety attached via an amino linkage at the 4-position. This structural arrangement creates a molecule with both hydrophobic and hydrophilic regions, potentially influencing its biological interactions and pharmacokinetic properties.

The importance of the tert-butyl substituent position on pyrimidine rings has been demonstrated in related compounds. Research on pyrimidine-containing structures indicates that the position of bulky substituents like tert-butyl significantly impacts receptor binding profiles. For instance, in acylaminobutylpiperazines incorporating pyrimidine rings, compounds with tert-butyl groups at specific positions demonstrated enhanced receptor selectivity profiles .

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid would likely exhibit the following physicochemical properties:

  • The carboxylic acid functional group contributes acidity to the molecule, making it potentially ionizable at physiological pH

  • The tert-butyl group enhances lipophilicity, potentially improving membrane permeability

  • The amino linkage serves as a hydrogen bond donor, while the pyrimidine nitrogen atoms act as hydrogen bond acceptors

  • The planar pyrimidine ring may facilitate binding to target proteins through π-π interactions

The acidic function (carboxylic acid) of this compound would likely influence its binding characteristics and pharmacological profile. Studies on related structures have shown that variations in acidic functions can significantly impact receptor affinity and selectivity .

Structure-Activity Relationships

Table 1: Comparative Analysis of Pyrimidine Derivatives with Varying Substituents at Position 6

Substituent at Position 6Typical Effects on Receptor BindingLipophilicity ImpactPotential Applications
tert-ButylEnhanced selectivity for specific receptor subtypesSignificant increaseReceptor-selective agents
MethylModerate to low selectivityMinimal increaseBroad-spectrum activity
TrifluoromethylIncreased affinity but variable selectivityModerate increaseHigh-affinity ligands
UnsubstitutedBaseline comparisonReference valueTemplate structures
PhenylDifferent binding modeSubstantial increaseSpecialized applications

Synthetic Approaches and Characterization

Analytical Characterization

Comprehensive characterization of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS) to confirm molecular weight

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for confirmation of three-dimensional structure

Compound TypePosition of tert-ButylBiological ActivitySelectivity ProfileReference
Pyrimidinylpiperazines2-positionHigh D3R affinityHigh D3R/D2R selectivity
Indole carboxylic acids5-position (on indole)Reduced NMDA glycine site affinityLower potency than unsubstituted variants
Pyrimidine with 2-tert-butyl-6-methyl2-positionKi < 10 nM at D3R40-fold selectivity over D2R
Pyrimidine with 2-tert-butyl-6-trifluoromethyl2-positionKi = 4.2 nM at D3R122-fold selectivity over D2R

These data from related compounds suggest that the tert-butyl group can play a crucial role in determining both affinity and selectivity for specific receptor subtypes.

Comparative Analysis with Related Compounds

Structural Homologs and Derivatives

The structural elements of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid can be compared with other pyrimidine derivatives to understand structure-activity relationships. The combination of a tert-butyl group at the 6-position with an amino acid at the 4-position represents a particular structural arrangement that may confer unique properties compared to other substitution patterns.

Studies on pyrimidinylpiperazines have shown that the position of substituents like tert-butyl and trifluoromethyl can dramatically affect binding profiles. For instance, a compound with 2-tert-butyl-6-methyl substitution (compound 22 in one study) showed high affinity for D3R with nearly 40-fold selectivity over D2R, while the 2-methyl-6-tert-butyl isomer (compound 21) had greatly reduced affinity at both receptors . This highlights the critical importance of substituent positioning on the pyrimidine ring.

Acidic Function Variations

The glycine (aminoacetic acid) component of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid provides an acidic carboxyl group that may be crucial for biological activity. Research on related compounds has shown that variations in acidic functions can significantly impact receptor binding.

In studies of indole derivatives targeting the NMDA glycine binding site, the affinity decreased in the following order of acidic functions: carboxylic acid > carbonyl trifluoromethanesulfonamide > carbonyl-5-aminotetrazolyl amide > tetrazole > carbonyl methanesulfonamide > 1,3,4-oxadiazol-2-one . This suggests that the carboxylic acid function, as present in 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid, may provide optimal interaction with certain receptor binding sites compared to other acidic functions.

Pharmacophore Models

Based on information from related compounds, potential pharmacophore features of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid might include:

  • The pyrimidine ring as a planar aromatic/heteroaromatic system

  • The tert-butyl group as a hydrophobic binding element

  • The amino linkage as a hydrogen bond donor

  • The carboxylic acid as an acidic/ionic interaction point

  • The pyrimidine nitrogen atoms as hydrogen bond acceptors

These features align with pharmacophore models described for various receptor systems, including dopamine receptors and NMDA glycine binding sites .

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